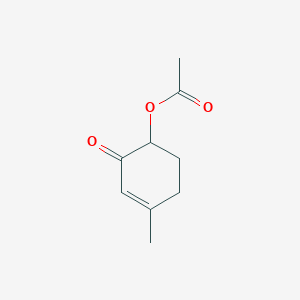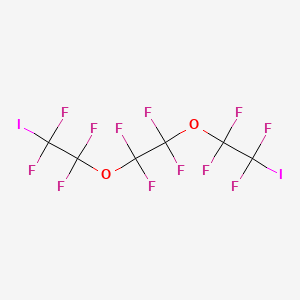
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane is a fluorinated organic compound It is characterized by the presence of multiple fluorine and iodine atoms, which contribute to its unique chemical properties
Métodos De Preparación
The synthesis of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane typically involves multiple steps. One common method starts with the reaction of trichlorethylene (TCE) and hydrogen fluoride (HF) to produce 1,1,1-trifluoro-2-chloroethane (HCFC-133a). This intermediate is then subjected to further fluorination at higher temperatures to yield 1,1,1,2-tetrafluoroethane (HFC-134a)
Análisis De Reacciones Químicas
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of fluorinated alcohols or acids.
Reduction: Reduction reactions can convert the iodine atoms to hydrogen, resulting in the formation of less halogenated derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in the context of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various biochemical pathways, leading to specific biological effects. For example, the compound can form stable complexes with enzymes or receptors, modulating their activity and function.
Comparación Con Compuestos Similares
1,1,2,2-Tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane can be compared with other similar compounds, such as:
1,1,2,2-Tetrafluoroethane: A simpler fluorinated compound with fewer iodine atoms, used primarily as a refrigerant.
1,1,2,2-Tetrafluoro-1,2-diphenylethane: A fluorinated aromatic compound with different structural features and applications.
1,2-Dichloro-1,1,2,2-tetrafluoroethane: A chlorinated and fluorinated compound with distinct chemical properties and uses.
Propiedades
Número CAS |
64053-21-0 |
|---|---|
Fórmula molecular |
C6F12I2O2 |
Peso molecular |
585.85 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-1,2-bis(1,1,2,2-tetrafluoro-2-iodoethoxy)ethane |
InChI |
InChI=1S/C6F12I2O2/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20 |
Clave InChI |
SJRNWNLCSUONBO-UHFFFAOYSA-N |
SMILES canónico |
C(C(OC(C(F)(F)I)(F)F)(F)F)(OC(C(F)(F)I)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


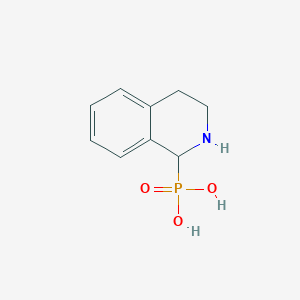
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)
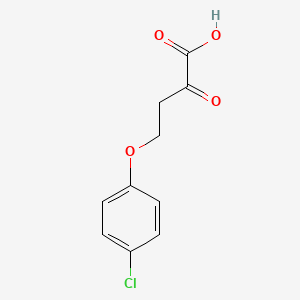
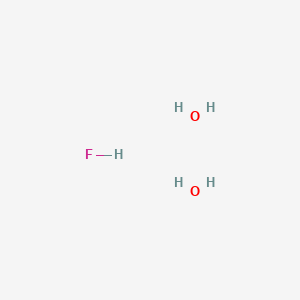
![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
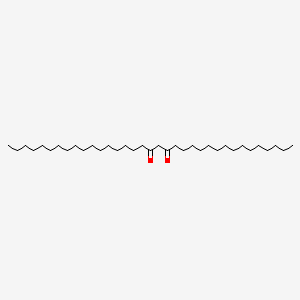
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)
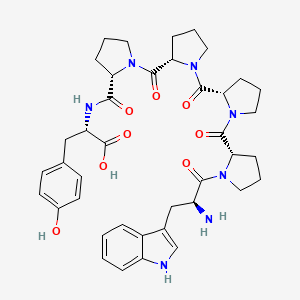
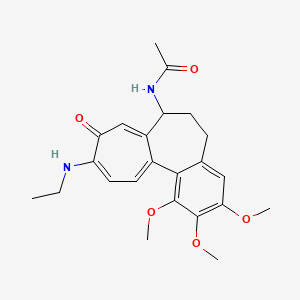
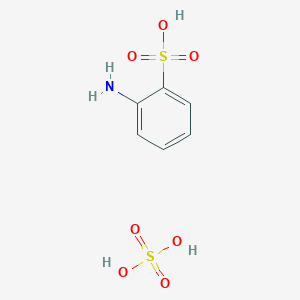
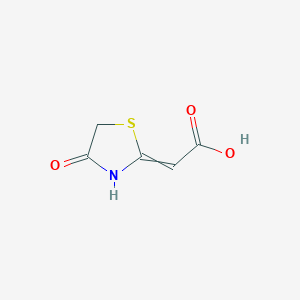
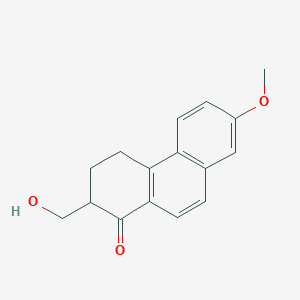
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
